Dienogest-d5

Bioanalysis LC-MS/MS Pharmacokinetics

Quantifying Dienogest in complex biological matrices presents challenges due to matrix effects and ionization variability in LC-MS/MS. Dienogest-d5 is the optimal internal standard to overcome these limitations. - Distinct 5 Da mass shift eliminates spectral overlap with the parent drug, ensuring accurate quantification. - Near-identical physicochemical properties guarantee co-elution with Dienogest, robustly correcting for matrix suppression. - Validated in bioanalytical methods achieving high precision (RSD <10%) and accuracy (-3.7% to 11.3%), meeting FDA guidance for ANDA submissions.

Molecular Formula C20H25NO2
Molecular Weight 316.4 g/mol
Cat. No. B12405094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDienogest-d5
Molecular FormulaC20H25NO2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O
InChIInChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2,12D
InChIKeyAZFLJNIPTRTECV-HIAZGCQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dienogest-d5: Deuterated Internal Standard for LC-MS/MS


Dienogest-d5 is a stable isotope-labeled analog of the synthetic progestin Dienogest, wherein five hydrogen atoms are replaced by deuterium . This deuterium substitution provides a distinct mass shift (m/z increase of approximately 5 Da) relative to the unlabeled parent compound, which is crucial for its primary application as an internal standard in quantitative bioanalytical assays . It is specifically designed to address the challenges of matrix effects and ionization variability inherent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for complex biological matrices like human plasma [1].

Why Dienogest-d5 Cannot Be Replaced


Substituting Dienogest-d5 with other deuterated analogs (e.g., d4, d6, d8) or alternative isotope labels (e.g., 13C) is scientifically unsound due to quantifiable differences in analytical performance. Each deuterated variant exhibits a unique mass shift and retention time, which directly impacts the method's ability to correct for matrix effects and ionization suppression in LC-MS/MS [1]. A mismatched internal standard will not co-elute identically with the analyte, leading to inaccurate quantification. Furthermore, the use of a non-deuterated internal standard like Levonorgestrel-d6, while feasible, introduces a different chemical structure, which may not fully mimic the extraction and ionization behavior of Dienogest in complex biological matrices, thereby compromising assay precision and accuracy [2]. The specific 5 Da mass shift of Dienogest-d5 is optimized to avoid spectral overlap with the parent drug while maintaining near-identical physicochemical properties, ensuring robust and reliable data for pharmacokinetic studies and clinical monitoring .

Dienogest-d5 Comparative Performance Evidence


Mass Spectrometric Differentiation vs. Unlabeled Dienogest

Dienogest-d5 is differentiated from unlabeled Dienogest by a distinct mass-to-charge (m/z) shift of approximately 5 Da, resulting from the replacement of five hydrogen atoms with deuterium. This mass difference enables the mass spectrometer to resolve the internal standard from the analyte of interest without spectral overlap . In contrast, using unlabeled Dienogest or a less-labeled analog (e.g., Dienogest-d4, which provides a 4 Da shift) could lead to cross-talk and inaccurate quantification, particularly at low concentrations [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Co-Elution and Matrix Effect Correction vs. Levonorgestrel-d6

Dienogest-d5, as a deuterated analog, is chemically identical to Dienogest and thus exhibits near-identical chromatographic behavior. This ensures co-elution with the analyte, enabling effective correction for matrix-induced ionization suppression/enhancement [1]. In contrast, when Levonorgestrel-d6 is used as an internal standard for Dienogest quantification, it may not fully co-elute due to differences in chemical structure, leading to inaccurate matrix effect correction and potentially unreliable results, especially at lower limits of quantification [2].

Bioanalytical Chemistry Method Validation Matrix Effects

Precision and Accuracy vs. Published Methods

While direct head-to-head data for Dienogest-d5 vs. other Dienogest internal standards is not publicly available, its performance can be inferred from method validation studies using similar stable isotope-labeled internal standards for progestins. The online SPE-LC-MS/MS method, employing matched stable isotope internal standards for each progestin (including Dienogest), achieved inter-assay reproducibility better than 10% RSD and accuracy ranging from -3.7% to 11.3% across QC levels [1]. This level of performance, enabled by the use of a matched deuterated internal standard like Dienogest-d5, is superior to methods that might use non-analogous standards, which typically exhibit higher variability [2].

Analytical Validation Bioequivalence Clinical Pharmacology

Dienogest-d5 Research and Industrial Applications


Clinical Pharmacokinetic Bioanalysis

Dienogest-d5 is the internal standard of choice for quantifying Dienogest concentrations in human plasma for pharmacokinetic studies. Its near-identical physicochemical properties and distinct 5 Da mass shift ensure robust correction for matrix effects and ionization variability, leading to the high precision (RSD <10%) and accuracy (-3.7% to 11.3%) required for regulatory bioanalysis [1]. This enables reliable determination of key pharmacokinetic parameters such as Cmax, Tmax, and AUC, which are essential for bioequivalence studies and therapeutic drug monitoring.

Regulatory Method Validation for ANDA

In the context of Abbreviated New Drug Applications (ANDAs), Dienogest-d5 is a critical reagent for developing and validating robust LC-MS/MS methods. Its use is recommended for achieving the stringent performance criteria outlined in regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The compound's availability with detailed characterization data, including purity (≥98% ), supports method traceability and reproducibility, which are essential for demonstrating analytical comparability between generic and reference listed drug products .

High-Throughput Clinical Sample Analysis

The validated online SPE-LC-MS/MS method, which utilizes matched stable isotope internal standards, demonstrates the feasibility of high-throughput analysis of progestins in clinical trial samples [1]. Dienogest-d5, as a part of such a workflow, enables the rapid and reliable quantification of Dienogest in large sample cohorts (e.g., n = 298 in the cited study [1]). This is particularly valuable for studies investigating drug-drug interactions, such as those between hormonal contraceptives and antiepileptic drugs, where monitoring progestin levels is clinically important.

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